molecular formula C10H21NO B13287920 N-(3-methoxypropyl)-2-methylcyclopentan-1-amine

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine

Cat. No.: B13287920
M. Wt: 171.28 g/mol
InChI Key: YBBFARUHKVMGCY-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine is a chemical compound of interest in organic and medicinal chemistry research. With a molecular formula of C10H21NO, this amine is part of a class of molecules where a methoxypropyl chain is linked to a methyl-substituted cyclopentane ring. Based on data from closely related compounds such as N-(3-methoxypropyl)pentan-1-amine (CAS# 111106-31-1) and N-(4-Methoxybutyl)cyclopentanamine (CAS# 1247127-12-3), its physical properties, including boiling point and density, are anticipated to be similar to these analogues . The primary application of this amine is as a versatile synthetic building block or intermediate. Its structure, featuring both a cyclic amine and an ether functional group, makes it a valuable scaffold for constructing more complex molecules for pharmaceutical research and materials science . Researchers may utilize it to develop novel compounds for screening as bioactive agents or to study structure-activity relationships (SAR). The presence of the methoxypropyl group can influence the compound's solubility and pharmacokinetic properties, a consideration that is also explored in peptide chemistry for modifying drug-like characteristics . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment (PPE), such as gloves and goggles, in a well-ventilated laboratory setting, in accordance with general safety guidelines for laboratory chemicals .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine

InChI

InChI=1S/C10H21NO/c1-9-5-3-6-10(9)11-7-4-8-12-2/h9-11H,3-8H2,1-2H3

InChI Key

YBBFARUHKVMGCY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCCCOC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

  • Step 1: Synthesis or procurement of the 2-methylcyclopentan-1-amine intermediate.
  • Step 2: Alkylation of the amine nitrogen with a 3-methoxypropyl electrophile (e.g., 3-methoxypropyl halide or tosylate).

This approach relies on nucleophilic substitution chemistry, where the amine nitrogen acts as a nucleophile attacking an alkyl electrophile bearing the 3-methoxypropyl group.

Preparation of 2-methylcyclopentan-1-amine

2-methylcyclopentan-1-amine serves as the key amine precursor. Its preparation is well-documented and can be summarized as follows:

Method Description Reaction Conditions References
Catalytic Hydrogenation of Nitriles Hydrogenation of 2-methylcyclopentanecarbonitrile using Pd or Pt catalysts under high pressure and temperature to yield 2-methylcyclopentan-1-amine. H2 gas, Pd/C or Pt catalyst, elevated pressure (~50 atm), 100-150 °C
Ammonolysis of Acyl Chlorides Reaction of 2-methylcyclopentanecarbonyl chloride with ammonia in anhydrous ether or tetrahydrofuran (THF) solvents. Anhydrous conditions, low temperature, inert atmosphere

These methods provide access to the cyclopentylamine core with high purity and yield, suitable for further functionalization.

Alkylation with 3-Methoxypropyl Electrophiles

The introduction of the 3-methoxypropyl group onto the nitrogen atom of 2-methylcyclopentan-1-amine is typically achieved through nucleophilic substitution reactions:

Electrophile Description Reaction Conditions Notes References
3-Methoxypropyl Bromide or Chloride Alkyl halides are common electrophiles for amine alkylation. Base (e.g., K2CO3 or NaHCO3), polar aprotic solvent (DMF, DMSO), room temperature to reflux Careful control of stoichiometry avoids over-alkylation ,
3-Methoxypropyl Tosylate Tosylates are good leaving groups facilitating substitution. Mild base, polar solvents, moderate temperature Produces cleaner reactions with fewer side products

Mechanism: The lone pair on the amine nitrogen attacks the electrophilic carbon of the 3-methoxypropyl halide or tosylate, displacing the leaving group and forming the N-(3-methoxypropyl) substituted amine.

Alternative Synthetic Routes

  • Reductive Amination: An alternative method involves reductive amination of 2-methylcyclopentanone with 3-methoxypropylamine or its derivatives, using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts. This method allows direct formation of the secondary amine with the methoxypropyl substituent in one step. However, it requires careful control of reaction conditions to avoid over-reduction or side reactions.

  • Two-Step Synthesis via N-Methoxyamides: Recent research has demonstrated the use of N-methoxyamides as intermediates for multi-substituted amines. The N-methoxy group enhances nucleophilicity and electrophilicity, facilitating coupling with aldehydes followed by nucleophilic addition to yield substituted amines. This strategy could be adapted for the synthesis of this compound by selecting appropriate aldehyde and amide precursors.

Data Table: Summary of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-methylcyclopentanecarbonitrile H2, Pd/C, elevated pressure and temperature 2-methylcyclopentan-1-amine 75-90% Industrially scalable catalytic hydrogenation
2 2-methylcyclopentan-1-amine + 3-methoxypropyl bromide K2CO3, DMF, reflux This compound 65-85% Controlled alkylation to avoid tertiary amine formation
Alternative 2-methylcyclopentanone + 3-methoxypropylamine NaBH3CN, MeOH, pH ~6 This compound 60-80% Reductive amination route

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Nomenclature

  • N-(3-Methoxypropyl)-2-methylcyclopentan-1-amine vs. N-Ethyl-3-methyl-2-pentanamine ():

    • Both are secondary amines, but the cyclopentyl ring in the target compound introduces steric hindrance and ring strain compared to the linear pentane chain in the latter.
    • The methoxypropyl substituent in the target compound may enhance solubility in polar solvents due to the ether oxygen, unlike the purely alkyl substituents in N-ethyl-3-methyl-2-pentanamine .
  • N-(3-Methoxypropyl)-N’-isopropyltriazine-diamine (methoprotryne) ():

    • Methoprotryne is a triazine herbicide with a 3-methoxypropyl group, highlighting the agrochemical relevance of this substituent. However, its triazine core differs from the cyclopentane backbone of the target compound, leading to distinct reactivity and biological activity .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (171.3 g/mol) is heavier than simpler amines like methyl(2-methylpropyl)amine (87.17 g/mol, ), which lacks the methoxy group and cyclopentane ring. Cyclopentane derivatives (e.g., N-[(dimethyloxazolyl)methyl]-N-methylcyclopentanamine, ) exhibit moderate lipophilicity, suggesting the target compound may partition into both aqueous and lipid phases .
  • Synthetic Accessibility :

    • The synthesis of structurally complex amines, such as N-isopropyl-3-(trifluoromethyl)phenyl cyclopentyl derivatives (), often involves coupling reagents like HATU and solvents like DMF (). Similar methods may apply to the target compound, though the methoxypropyl group may require protective strategies during synthesis .

Biological Activity

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Chemical Formula : C_{10}H_{19}NO
  • Molecular Weight : 171.26 g/mol

The compound features a cyclopentane ring substituted with a methoxypropyl group and an amine functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin (5-HT) receptors. Research indicates that compounds with similar structures often exhibit selective agonistic activity at 5-HT receptors, which are implicated in various physiological processes including mood regulation, gastrointestinal motility, and pain perception .

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. The IC50 values for these compounds were determined using MTT assays, revealing significant inhibition of cell viability in certain lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715.0Apoptosis induction
Compound BHCT1165.0Cell cycle arrest

2. Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS). Its ability to act as a selective agonist at 5-HT receptors suggests potential applications in treating disorders such as anxiety and depression. In preclinical models, compounds with similar structures have demonstrated anxiolytic effects and improved cognitive function .

3. Gastrointestinal Activity

The compound's interaction with gastrointestinal 5-HT receptors indicates potential utility in treating conditions such as irritable bowel syndrome (IBS) and dyspepsia. Research has shown that modulation of these receptors can enhance gastrointestinal motility and alleviate symptoms associated with functional gastrointestinal disorders .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of cyclopentane derivatives demonstrated that certain modifications to the this compound structure significantly enhanced its cytotoxicity against cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation, leading to promising results that warrant further investigation.

Case Study 2: CNS Effects
In another study focusing on neuropharmacological properties, researchers evaluated the effects of this compound in rodent models. The results indicated a reduction in anxiety-like behaviors when administered at specific dosages, supporting its potential as an anxiolytic agent.

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